2-(Ethoxymethyl)-3,5,6-trimethylpyrazine 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine
Brand Name: Vulcanchem
CAS No.: 79074-44-5
VCID: VC18423846
InChI: InChI=1S/C10H16N2O/c1-5-13-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3
SMILES:
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

2-(Ethoxymethyl)-3,5,6-trimethylpyrazine

CAS No.: 79074-44-5

Cat. No.: VC18423846

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethoxymethyl)-3,5,6-trimethylpyrazine - 79074-44-5

Specification

CAS No. 79074-44-5
Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name 2-(ethoxymethyl)-3,5,6-trimethylpyrazine
Standard InChI InChI=1S/C10H16N2O/c1-5-13-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3
Standard InChI Key MEUDNGHLWXHGLG-UHFFFAOYSA-N
Canonical SMILES CCOCC1=NC(=C(N=C1C)C)C

Introduction

Structural and Molecular Characteristics of Pyrazine Derivatives

Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Substituted pyrazines, such as 2-(ethoxymethyl)-3,5,6-trimethylpyrazine, exhibit diverse functional groups that influence their physicochemical and biological properties.

Molecular Architecture

The compound 2-(ethoxymethyl)-3,5,6-trimethylpyrazine features:

  • A pyrazine core with methyl groups at positions 3, 5, and 6.

  • An ethoxymethyl (-CH2OCH2CH3) substituent at position 2.

This structure differs from closely related compounds like 2-ethyl-3,5,6-trimethylpyrazine (PubChem CID: 28518) , which substitutes position 2 with an ethyl group (-CH2CH3) instead of ethoxymethyl.

Table 1: Comparative Molecular Properties

Property2-(Ethoxymethyl)-3,5,6-trimethylpyrazine (Hypothetical)2-Ethyl-3,5,6-trimethylpyrazine
Molecular FormulaC11H18N2OC9H14N2
Molecular Weight (g/mol)194.27150.22
Key Functional GroupsEthoxymethyl, three methyl groupsEthyl, three methyl groups
CAS Registry NumberNot reported17398-16-2

Synthesis and Chemical Reactivity

While no direct synthesis routes for 2-(ethoxymethyl)-3,5,6-trimethylpyrazine are documented, analogous pyrazines provide methodological blueprints.

Synthesis of Ethyl-Substituted Pyrazines

The synthesis of 2-ethyl-3,5,6-trimethylpyrazine involves:

  • Maillard Reaction: Thermal reaction between reducing sugars and amino acids, producing alkylpyrazines as byproducts .

  • Oxidation and Functionalization: For example, oxidation of 2,3,5-trimethylpyrazine with hydrogen peroxide yields hydroxylated intermediates, which can undergo further alkylation or esterification .

Hypothetical Synthesis of 2-(Ethoxymethyl) Derivatives

Introducing an ethoxymethyl group likely requires:

  • Etherification: Reaction of a hydroxymethylpyrazine intermediate with ethyl bromide under basic conditions.

  • Protection-Deprotection Strategies: To prevent unwanted side reactions at other methyl groups.

Metabolic Pathways and Biotransformation

Studies on 2,3,5-trimethylpyrazine metabolites reveal phase I and II biotransformation processes relevant to ethoxymethyl analogs .

Phase I Metabolism

  • Oxidation: Hydroxylation of methyl groups to form pyrazine-carboxylic acids (e.g., 3,6-dimethylpyrazine-2-carboxylic acid) .

  • Demethylation: Removal of methyl groups, though less common in heavily substituted pyrazines.

Phase II Metabolism

  • Glucuronidation: Conjugation with glucuronic acid, observed in metabolites like (3,6-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide .

  • Sulfation: Formation of sulfate esters, such as (3,5-dimethylpyrazine-2-yl-)methyl-sulfate .

Table 2: Dominant Metabolites of Trimethylpyrazines

MetaboliteStructureRelative Abundance (%)
3,6-Dimethylpyrazine-2-carboxylic acidCarboxylic acid at position 245
(3,6-Dimethylpyrazine-2-yl-)methyl-sulfateSulfate ester at position 2<5

Industrial and Flavor Applications

Pyrazines are pivotal in flavor chemistry due to their low odor thresholds and "roasty" or "nutty" sensory profiles.

Role of Ethoxymethyl Substitution

The ethoxymethyl group may enhance:

  • Volatility: Compared to bulkier substituents, improving aroma release.

  • Solubility: Ether linkages could increase compatibility with lipid-based matrices.

Comparative Flavor Impact

  • 2-Ethyl-3,5,6-trimethylpyrazine: Contributes to coffee and roasted nut aromas .

  • Hypothetical Ethoxymethyl Analog: Potential for novel flavor profiles in baked goods or savory applications.

Analytical Characterization

Robust identification of pyrazine derivatives relies on advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: Methyl groups appear as singlets (δ 2.5–3.0 ppm), while ethoxymethyl protons show split signals (δ 3.3–4.0 ppm) .

  • 13C NMR: Pyrazine ring carbons resonate at δ 140–160 ppm, with ethoxymethyl carbons at δ 60–70 ppm .

Mass Spectrometry (MS)

  • LC-TOF-MS: Accurate mass measurements confirm molecular formulas (e.g., m/z = 194.27 for [M+H]+ of the ethoxymethyl derivative).

  • MS/MS Fragmentation: Characteristic losses of ethylene (-28 Da) or ethoxy groups (-45 Da) aid structural elucidation .

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